Comparison of Computed Lipophilicity (XLogP3-AA) Between 3,5-Difluorobenzyl and Unsubstituted Benzyl Analogs
The 3,5-difluorobenzyl substitution pattern increases the computed lipophilicity (XLogP3-AA) of the compound compared to the non-fluorinated benzyl analog, potentially influencing membrane permeability and non-specific protein binding. This differentiation is quantified using PubChem's XLogP3-AA algorithm [1][2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | tert-Butyl 1-benzylpiperidin-4-ylcarbamate (CAS 73889-19-7): XLogP3-AA = 3.0 |
| Quantified Difference | Δ = +0.2 log units (relative increase of ~6.7%) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
This modest but measurable increase in lipophilicity may enhance passive membrane diffusion in cellular assays while potentially altering cytochrome P450 metabolic profiles, justifying selection of the 3,5-difluorobenzyl analog for certain CNS or intracellular target campaigns.
- [1] PubChem Compound Summary for CID 22182435, tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 4438618, 1-Benzyl-4-(N-Boc-amino) piperidine. National Center for Biotechnology Information (2025). View Source
